(Sar 1,Thr8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Thr-OH
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Overview
Description
(Sar 1,Thr8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Thr-OH is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. This compound is designed to study the physiological and pharmacological effects of angiotensin II and its receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Sar 1,Thr8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automation and optimization of SPPS are crucial for efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid derivatives, coupling agents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives.
Scientific Research Applications
(Sar 1,Thr8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Thr-OH is used in various scientific research fields:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of angiotensin II in cellular processes.
Medicine: Exploring potential therapeutic applications for hypertension and cardiovascular diseases.
Industry: Developing peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to angiotensin II receptors (AT1 and AT2) on target cells. This binding triggers a cascade of intracellular signaling pathways that regulate blood pressure, fluid balance, and other physiological processes. The specific modifications in (Sar 1,Thr8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Thr-OH may alter its binding affinity and activity compared to natural angiotensin II.
Comparison with Similar Compounds
Similar Compounds
Angiotensin II: The natural peptide hormone.
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Another angiotensin II receptor antagonist with similar applications.
Uniqueness
(Sar 1,Thr8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Thr-OH is unique due to its specific amino acid substitutions, which may confer different pharmacological properties compared to natural angiotensin II and its analogs.
Properties
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69N13O11/c1-7-24(4)35(41(65)53-31(19-27-20-48-22-50-27)42(66)57-17-9-11-32(57)39(63)56-36(25(5)58)43(67)68)55-38(62)30(18-26-12-14-28(59)15-13-26)52-40(64)34(23(2)3)54-37(61)29(51-33(60)21-47-6)10-8-16-49-44(45)46/h12-15,20,22-25,29-32,34-36,47,58-59H,7-11,16-19,21H2,1-6H3,(H,48,50)(H,51,60)(H,52,64)(H,53,65)(H,54,61)(H,55,62)(H,56,63)(H,67,68)(H4,45,46,49) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFFRQVVDOLRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69N13O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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